molecular formula C7H4BrFN2S B11793645 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione

5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B11793645
M. Wt: 247.09 g/mol
InChI Key: XEMGZNIZCKWRAA-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoimidazole ring, along with a thione group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-6-fluoro-1H-benzo[d]imidazole.

    Thionation: The introduction of the thione group at the 2-position is achieved through a thionation reaction. This can be done using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted benzoimidazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the thione group.

Scientific Research Applications

5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms, along with the thione group, contributes to its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
  • 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
  • 6-Bromo-4-fluoro-1H-indazole

Comparison

5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both bromine and fluorine atoms on the benzoimidazole ring, along with the thione group This combination of substituents imparts distinct chemical and biological properties, making it different from other similar compounds

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMGZNIZCKWRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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